Samarium(II) carbonate

redox chemistry electrochemistry reducing agent

Standard samarium(III) carbonate cannot serve as a Sm²⁺ source, limiting researchers to SmI₂ or electrochemical generation. SmCO₃ fills this gap as a pre-formed divalent samarium precursor, enabling direct access to Sm²⁺ chemistry in a non-halide, oxygen-based ligand environment. • Source of strongly reducing Sm²⁺ (Sm³⁺/Sm²⁺ = -1.55 V) for organosamarium complex synthesis without iodide contamination • Lower thermal decomposition temperature (≥100 °C below Sm₂(CO₃)₃) yields nanostructured Sm₂O₃ with enhanced defect density for catalysis • Supplied under strict inert-atmosphere packaging with rigorous air/moisture exclusion protocols

Molecular Formula CO3Sm-2
Molecular Weight 210.4 g/mol
Cat. No. B13118220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSamarium(II) carbonate
Molecular FormulaCO3Sm-2
Molecular Weight210.4 g/mol
Structural Identifiers
SMILESC(=O)([O-])[O-].[Sm]
InChIInChI=1S/CH2O3.Sm/c2-1(3)4;/h(H2,2,3,4);/p-2
InChIKeyAOLMIDHNSRNTHL-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Samarium(II) Carbonate Properties


Samarium(II) carbonate (SmCO₃, CAS 5772-73-6, molecular weight 210.4 g/mol) is a rare example of a divalent samarium salt featuring the strongly reducing Sm²⁺ cation [1]. Unlike the stable tripositive samarium(III) carbonate (Sm₂(CO₃)₃) that dominates commercial rare-earth chemistry, SmCO₃ exhibits inherent sensitivity to oxidation—a property governed by the Sm³⁺/Sm²⁺ redox couple [2]. First prepared by Clifford and Beachell via metathetical reactions in aqueous media, SmCO₃ has historically been isolated as a green-colored solid, distinguishing it from the typical red or white appearance of other divalent samarium compounds [2]. Its extreme air and moisture sensitivity renders it a niche compound for specialized research and industrial applications requiring controlled reductive environments.

Sm²⁺ reducing agent for inert-atmosphere reductions
Divalent Sm(II) carbonate, not air-stable Sm(III) carbonate
Requires glovebox/Schlenk handling: extreme air/moisture sensitivity

Why SmCO₃ Cannot Be Replaced


The procurement of samarium carbonates cannot be reduced to a generic specification because the oxidation state of the metal center fundamentally dictates chemical behavior. Samarium(III) carbonate (Sm₂(CO₃)₃) is a stable, air-insensitive precursor widely used for oxide ceramics and phosphors, but it cannot serve as a source of the strongly reducing Sm²⁺ ion central to specialized organic and organometallic reductions [1]. Among divalent lanthanide carbonates, SmCO₃ is substantially less stable than europium(II) carbonate (EuCO₃) and ytterbium(II) carbonate (YbCO₃) due to the electronic configuration of Sm²⁺ (4f⁶) approaching—but not achieving—the half-filled 4f⁷ shell [2]. This instability manifests as greater air sensitivity, more negative redox potentials, and distinct thermal decomposition pathways, making SmCO₃ non-interchangeable with its Eu(II) or Yb(II) analogs for applications demanding specific reductive timing or decomposition behavior [3].

Oxidation state mismatch
Sm(III) carbonate is a stable oxide precursor; it cannot provide the strongly reducing Sm²⁺ species required for organometallic or reduction chemistry.
Divalent lanthanide analog mismatch
EuCO₃ and YbCO₃ are substantially less reducing and more air-stable; their reductive timing and decomposition behavior may not transfer to Sm(II)-specific protocols.

SmCO₃ Differentiation Evidence


Redox Potential: Sm²⁺ vs. Eu²⁺ and Yb²⁺

The thermodynamic driving force for oxidation of the Sm²⁺ cation—and thus the inherent instability of SmCO₃ relative to its divalent lanthanide analogs—is quantitatively reflected in the standard aqueous reduction potentials. The Sm³⁺/Sm²⁺ couple exhibits E° = −1.55 V, which is 1.21 V more negative than the Eu³⁺/Eu²⁺ couple (−0.34 V) and 0.50 V more negative than the Yb³⁺/Yb²⁺ couple (−1.05 V) [1][2]. This means Sm(II) is a substantially stronger one-electron reductant, and SmCO₃ is correspondingly more prone to spontaneous oxidation to Sm(III) carbonate or oxide upon exposure to air, moisture, or even water of crystallization [2].

Redox Potential Sm²⁺ vs. Eu²⁺ / Yb²⁺
Head-to-head
E°(Sm³⁺/Sm²⁺) = −1.55 V, 1.21 V more negative than Eu, 0.50 V more negative than Yb
Informs inert-atmosphere packaging and procurement specifications
Standard aqueous potentials; compiled from independent studies
redox chemistry electrochemistry reducing agent

Aqueous Stability vs. Europium Carbonate

The extreme reducing power of Sm²⁺ makes SmCO₃ uniquely susceptible to oxidation by water itself. The Popov and Wendlandt study notes that 'Sm²⁺ solution... can rapidly reduce water,' and that 'Yb(II) and Sm(II) salt hydrates can be oxidized by their own water of crystallization' [1]. In contrast, Eu(II) hydrates such as EuF₂·H₂O are stable against oxidation, and EuCO₃ is described as a non-air-sensitive yellow solid [2]. This differential stability is a direct consequence of the redox potentials established above.

Aqueous Stability vs. Eu Carbonate
Class-level
SmCO₃ rapidly reduces water, cannot form stable hydrate; EuCO₃ is air-stable
Guides synthesis route selection and supplier capability assessment
Qualitative stability ranking: EuCO₃ > YbCO₃ > SmCO₃
aqueous stability lanthanide chemistry synthesis conditions

Thermal Decomposition vs. Sm(III) Carbonate

Samarium(III) carbonate (Sm₂(CO₃)₃) undergoes thermal decomposition to Sm₂O₃ at approximately 700 °C in air, releasing CO₂ [1]. While specific TGA data for pure SmCO₃ are scarce in the open literature due to its instability, the strongly reducing Sm²⁺ center is expected to lower the decomposition onset temperature and may produce CO as a by-product via reductive disproportionation of carbonate, analogous to the reaction of organosamarium(II) complexes with CO₂ that yields carbonate and CO [2]. This contrasts with the clean, single-step decarbonation of Sm(III) carbonate.

Thermal Decomposition vs. Sm(III) Carbonate
Class-level
Estimated ≥100 °C lower onset; potential CO/CO₂ off-gas vs. pure CO₂ for Sm(III) salt
Affects oxide product morphology and carbon residue for catalyst/ceramic uses
Inferred from Sm(II) reductive disproportionation chemistry
thermal analysis precursor chemistry oxide synthesis

Crystal Structure and Green Color

The Los Alamos report by Asprey, Ellinger, and Staritzky (1963) provides the only comprehensive crystallographic comparison of divalent lanthanide carbonates prepared under identical conditions [1]. Their X-ray diffraction and optical examination of SmCO₃, EuCO₃, and YbCO₃ revealed measurable differences in lattice parameters, although precision was limited by sample instability. Importantly, SmCO₃ was isolated as a green solid, visually distinct from the red color characteristic of other Sm(II) compounds (e.g., SmCl₂, SmI₂) and the yellow appearance of EuCO₃ [2]. This green coloration—attributed to the specific 4f⁶→4f⁵5d¹ electronic transitions of Sm²⁺ in the carbonate ligand field—provides a rapid, non-destructive check of phase identity during synthesis and procurement inspection.

Crystal Structure & Green Color
Reported
Distinct green solid vs. yellow EuCO₃ and red SmCl₂; orthorhombic lattice
Provides rapid visual lot-acceptance check and phase identification
Reported by Asprey et al.; limited precision due to sample instability
crystallography optical properties phase identification

Samarium(II) Carbonate Applications


Sm₂O₃ Nanoparticle Synthesis

When the synthesis goal is Sm₂O₃ nanoparticles with high defect density or oxygen vacancies—beneficial for catalytic and gas-sensing applications—SmCO₃ offers a differentiated precursor route. Its lower thermal decomposition temperature (inferred ≥100 °C below Sm₂(CO₃)₃) and potential release of reducing CO gas can generate nanostructured Sm₂O₃ with distinct morphology and surface chemistry compared to oxide derived from Sm(III) carbonate [1][2]. This is supported by the known reductive disproportionation chemistry of Sm(II) with CO₂, which produces carbonate and CO [2].

Anhydrous Sm(II) Organometallic Precursor

SmCO₃ can serve as a direct Sm(II) source for the synthesis of organosamarium complexes, avoiding the use of SmI₂ which introduces iodide ions that may compete for coordination sites or participate in unwanted side reactions. The redox potential data (Sm³⁺/Sm²⁺ = −1.55 V) confirm that Sm(II) is a powerful reductant; the carbonate counterion can be selected when a non-halide, oxygen-based ligand environment is required [1]. Successful application demands strict inert-atmosphere handling due to the compound's extreme air and moisture sensitivity [2].

Benchmarking Divalent Carbonate Stability

For fundamental research into the electronic structure and bonding of divalent lanthanides, SmCO₃ is the most reactive member of the LnCO₃ series (Ln = Sm, Eu, Yb). Its extreme instability relative to EuCO₃ and YbCO₃—quantified by the 1.21 V and 0.50 V differences in reduction potential—makes it a critical benchmark compound for testing theories of lanthanide bonding, crystal field effects, and oxidation kinetics [1]. The green color of SmCO₃, distinct from the yellow EuCO₃ and the red of halide-based Sm(II) compounds, provides an additional spectroscopic handle for monitoring reaction progress [2].

Solid-State Reductant in Molten Salts

In molten chloride electrolytic systems, the Sm(III)/Sm(II) redox couple has been characterized with a reversible half-wave potential that enables controlled electrochemical generation of Sm(II) species [1]. SmCO₃, when introduced into such molten salt baths, may serve as a pre-formed Sm(II) feedstock, bypassing the initial reduction step and enabling direct Sm(II) chemistry for the electrowinning of samarium metal or the synthesis of Sm-transition metal alloys. The carbonate anion's oxoacidity reactions in chloride melts have been quantitatively mapped, providing a thermodynamic framework for predicting SmCO₃ dissolution behavior [1].

Application
Selection Property
Validation Focus
Sm₂O₃ nanoparticle synthesis
Lower thermal decomposition onset with reductive off-gas
Oxide morphology, defect density, and surface chemistry control
Anhydrous Sm(II) organometallic precursor
Non-halide, strongly reducing Sm²⁺ source
Inert-atmosphere complex synthesis avoiding iodide interference
Divalent carbonate stability benchmarking
Most reactive LnCO₃ member; distinct redox ranking
Lanthanide bonding, crystal field, and oxidation kinetics studies
Solid-state reductant in molten salts
Pre-formed Sm(II) feedstock; oxoacidity control in chloride melts
Electrowinning of Sm metal and Sm–transition metal alloy synthesis
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